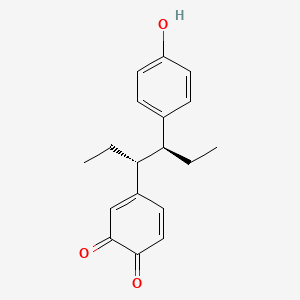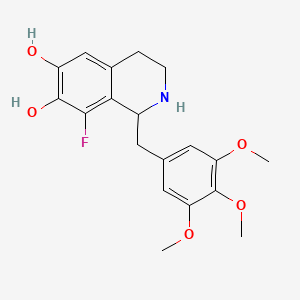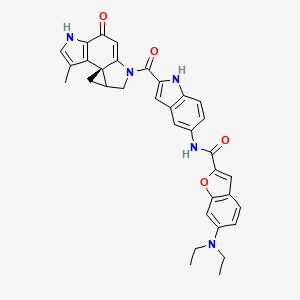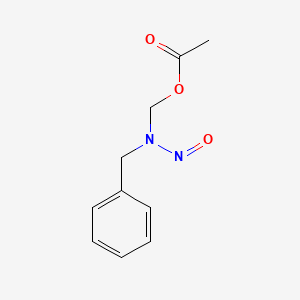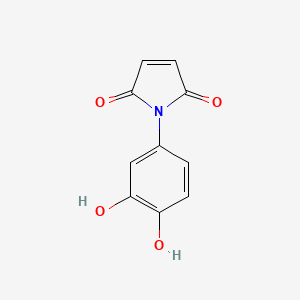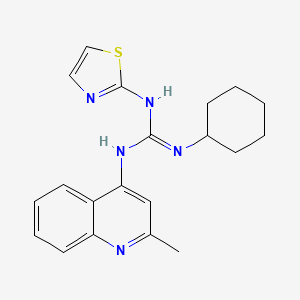
Timegadine
Overview
Description
Mechanism of Action
Target of Action
Timegadine primarily targets cyclo-oxygenase (COX) and lipo-oxygenase , both of which are key enzymes involved in the metabolism of arachidonic acid . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs.
Mode of Action
This compound acts as a potent, competitive inhibitor of both COX and lipo-oxygenase . By binding to these enzymes, this compound prevents them from catalyzing the conversion of arachidonic acid into pro-inflammatory mediators . This inhibition results in a decrease in the production of these mediators, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . Under normal conditions, COX and lipo-oxygenase enzymes convert arachidonic acid into various pro-inflammatory mediators. This compound’s inhibitory action on these enzymes leads to a reduction in the production of these mediators . This ultimately disrupts the biochemical pathways leading to inflammation.
Pharmacokinetics
In a study involving healthy volunteers, a 250 mg tablet of this compound was administered twice daily for 15 days . Steady-state serum concentrations of this compound were achieved between Days 5 and 8 .
Result of Action
This compound’s action results in significant anti-inflammatory effects. It has been shown to inhibit both primary and secondary lesions in rats with adjuvant arthritis . Furthermore, this compound was found to be significantly active in reducing the severity of already established disease . In clinical trials, this compound significantly improved both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, and the number of swollen joints .
Biochemical Analysis
Biochemical Properties
Timegadine plays a significant role in biochemical reactions by inhibiting the activity of cyclo-oxygenase and lipoxygenase enzymes. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
This compound interacts with various biomolecules, including enzymes and proteins involved in the inflammatory response. It competitively inhibits cyclo-oxygenase and lipoxygenase, preventing the conversion of arachidonic acid into pro-inflammatory compounds. This interaction is crucial for its therapeutic effects in reducing inflammation and pain associated with conditions like rheumatoid arthritis .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It significantly inhibits the primary and secondary lesions in animal models of adjuvant arthritis, indicating its effectiveness in reducing inflammation at the cellular level . This compound also affects cell signaling pathways by inhibiting the production of pro-inflammatory mediators, which play a role in the activation and recruitment of immune cells to sites of inflammation .
Furthermore, this compound has been observed to impact gene expression related to inflammation. By inhibiting cyclo-oxygenase and lipoxygenase, it reduces the expression of genes involved in the inflammatory response, thereby modulating the overall inflammatory process .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of cyclo-oxygenase and lipoxygenase enzymes. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes . This inhibition reduces the overall inflammatory response and alleviates symptoms associated with inflammatory conditions.
Additionally, this compound’s inhibition of these enzymes leads to a decrease in the production of reactive oxygen species and other inflammatory mediators, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and effectiveness over extended periods of treatment. For example, in long-term studies of rheumatoid arthritis, this compound significantly improved clinical and biochemical markers of disease activity over a 24-week period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain in models of adjuvant arthritis. At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal and allergic reactions .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-inflammatory effects. Beyond this threshold, increasing the dosage does not necessarily lead to proportional increases in efficacy and may instead increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of arachidonic acid. By inhibiting cyclo-oxygenase and lipoxygenase, this compound affects the metabolic flux of arachidonic acid and reduces the production of pro-inflammatory mediators . This inhibition also impacts the levels of various metabolites involved in the inflammatory response, contributing to its overall anti-inflammatory effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, including albumin, which facilitates its transport in the bloodstream . This compound’s distribution within tissues is influenced by its binding to specific transporters and binding proteins, which help localize and accumulate the compound in areas of inflammation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cyclo-oxygenase and lipoxygenase enzymes . Post-translational modifications and targeting signals may play a role in directing this compound to these compartments, ensuring its effective inhibition of the target enzymes .
Preparation Methods
Timegadine can be synthesized through various routes. One common method involves the reaction of guanidines with 2-chloro-2,4,6-cycloheptatrien-1-one . The industrial production of this compound typically involves optimizing reaction conditions to ensure high yield and purity. Specific details on the industrial production methods are proprietary and not widely disclosed.
Chemical Reactions Analysis
Timegadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Timegadine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: this compound’s ability to inhibit COX and lipoxygenase makes it a valuable tool in studying inflammatory pathways and cellular responses.
Comparison with Similar Compounds
Timegadine is unique in its dual inhibition of both COX and lipoxygenase, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways. Similar compounds include:
Indomethacin: A selective COX inhibitor.
Naproxen: Another COX inhibitor with anti-inflammatory properties.
Tiaramide hydrochloride: A compound with similar anti-inflammatory effects but different molecular targets.
This compound’s ability to inhibit both COX and lipoxygenase provides a broader anti-inflammatory effect, making it a valuable compound in therapeutic research.
Properties
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNITZYWXMWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221282 | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-19-1 | |
| Record name | Timegadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timegadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timegadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMEGADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)

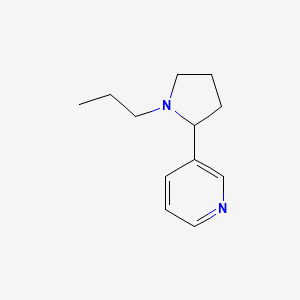

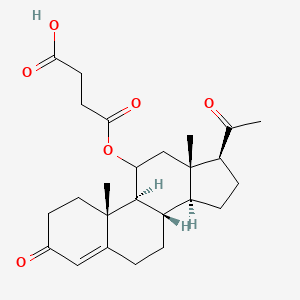
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
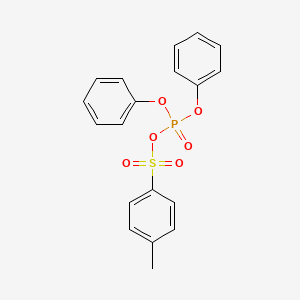
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)
![5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride](/img/structure/B1209827.png)
